molecular formula C7H14N2O B3059199 N-(2-Aminoethyl)cyclobutanecarboxamide CAS No. 953721-33-0

N-(2-Aminoethyl)cyclobutanecarboxamide

Cat. No. B3059199
M. Wt: 142.2 g/mol
InChI Key: DYKSSQRWGWLBNV-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)cyclobutanecarboxamide” is a chemical compound . Its IUPAC name is “N-(2-aminoethyl)cyclobutanecarboxamide” and its Inchi Code is "1S/C7H14N2O/c8-4-5-9-7(10)6-2-1-3-6/h6H,1-5,8H2,(H,9,10)" .


Molecular Structure Analysis

The molecular formula of “N-(2-Aminoethyl)cyclobutanecarboxamide” is “C7H14N2O” and its molecular weight is 142.2 . The Inchi Code provides a textual representation of the molecule’s structure .

Scientific Research Applications

Synthesis and Characterization

  • A study on N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (a related compound) highlighted the importance of accurate labeling and characterization of research chemicals. This research contributes to understanding the complexities and nuances in the synthesis and identification of similar compounds (McLaughlin et al., 2016).

Chemical Modifications and Derivatives

  • The direct bis-arylation of cyclobutanecarboxamide via double C-H activation was investigated, showcasing an approach to create trisubstituted cyclobutane scaffolds with all-cis stereochemistry. This highlights the potential for structural modifications and the creation of novel derivatives (Parella, Gopalakrishnan, & Babu, 2013).

Applications in Catalysis and Synthesis

  • The Hofmann Rearrangement–Ring Expansion Cascade was used for synthesizing 1-Pyrrolines from cyclobutanecarboxamide. This method demonstrates the utility of cyclobutanecarboxamides in advanced synthesis and catalysis processes (Huang et al., 2016).

Photochemical Reactions

  • Research on N,N-diallyl-2-quinolone-3-carboxamide, a similar compound, revealed that it could form chiral crystals leading to cyclobutane via photochemical reactions. This study suggests potential photochemical applications of related compounds (Yagishita et al., 2011).

Peptide Dendrimers Synthesis

  • Cyclobutane containing C3-symmetric peptide dendrimers were synthesized, demonstrating the use of cyclobutanecarboxamide derivatives in creating complex molecular structures, potentially useful in various fields like drug delivery and nanotechnology (Gutiérrez-Abad, Illa, & Ortuño, 2010).

Intrinsic Conformational Properties

  • Quantum mechanical calculations were used to determine the conformational preferences of the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid. This research provides insights into the molecular structure and behavior of cyclobutane derivatives (Casanovas et al., 2006).

properties

IUPAC Name

N-(2-aminoethyl)cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-4-5-9-7(10)6-2-1-3-6/h6H,1-5,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKSSQRWGWLBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588490
Record name N-(2-Aminoethyl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)cyclobutanecarboxamide

CAS RN

953721-33-0
Record name N-(2-Aminoethyl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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